4-({[(6-Bromo-2-phenylquinolin-4-yl)carbonyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}METHYL)BENZOIC ACID is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline ring . The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated quinoline with benzoic acid derivatives through amide bond formation, often using coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-({[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}METHYL)BENZOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
4-({[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzoic acid moiety enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C24H17BrN2O3 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
4-[[(6-bromo-2-phenylquinoline-4-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C24H17BrN2O3/c25-18-10-11-21-19(12-18)20(13-22(27-21)16-4-2-1-3-5-16)23(28)26-14-15-6-8-17(9-7-15)24(29)30/h1-13H,14H2,(H,26,28)(H,29,30) |
InChI Key |
DKQCRKODTOGKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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